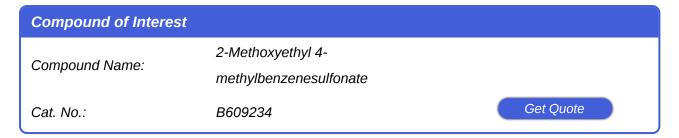


Application Notes and Protocols for the Introduction of a 2-Methoxyethyl Group

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of a 2-methoxyethyl (MOE) moiety into small molecules is a widely employed strategy in medicinal chemistry and drug development. This structural motif can significantly influence the physicochemical and pharmacological properties of a compound, including its solubility, lipophilicity, metabolic stability, and target-binding affinity. The 2-methoxyethyl group can act as a hydrogen bond acceptor and its conformational flexibility can allow for optimal interactions within a biological target. This document provides detailed application notes and experimental protocols for several common methods to introduce a 2-methoxyethyl group into a molecule, targeting common functional groups such as phenols, alcohols, amines, and carboxylic acids.

Methods Overview

Several synthetic strategies can be employed to introduce a 2-methoxyethyl group. The choice of method depends on the nature of the substrate, the desired regioselectivity, and the compatibility with other functional groups present in the molecule. The most common methods include:

• Williamson Ether Synthesis: A robust and versatile method for forming ethers by reacting an alkoxide with an alkyl halide.



- Mitsunobu Reaction: Allows for the conversion of alcohols to ethers with inversion of stereochemistry.
- N-Alkylation of Amines: Direct alkylation of primary or secondary amines with a 2methoxyethyl halide.
- Reductive Amination: A two-step, one-pot reaction of an amine with 2-methoxyacetaldehyde followed by reduction.
- Amide Bond Formation: Coupling of a carboxylic acid with 2-methoxyethylamine.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the introduction of a 2-methoxyethyl group onto various substrates using the methods detailed in this document.



Method	Substrate	Reagents	Solvent	Temperat ure (°C)	Time (h)	Yield (%)
Williamson Ether Synthesis	Phenol	2- Methoxyet hyl chloride, NaH	DMF	0 to RT	12	80-96[1]
Williamson Ether Synthesis	Phenol	2- Methoxyet hyl chloride, K ₂ CO ₃	DMF	70-80	12-24	65-85[1]
Mitsunobu Reaction	Phenol	2- Methoxyet hanol, PPh ₃ , DIAD	THF	0 to RT	6-8	70-90
N- Alkylation	Aniline	2- Methoxyet hyl bromide, K ₂ CO ₃	Methanol	RT	12-24	70-85
Reductive Amination	Benzaldeh yde	2- Methoxyet hylamine, NaBH(OAc	DCE	RT	12	80-95
Amide Bond Formation	Benzoic Acid	2- Methoxyet hylamine, HATU, DIPEA	DMF	RT	1-2	85-95



*Yields are estimated based on typical outcomes for similar reactions as specific data for these exact transformations were not available in the cited literature.

Experimental Protocols Williamson Ether Synthesis: O-Alkylation of Phenols

This protocol describes the synthesis of 2-(2-methoxyethoxy)phenol using either sodium hydride or potassium carbonate as the base.

Caption: Williamson Ether Synthesis Workflow.

Protocol A: Using Sodium Hydride (NaH)

Materials:

- Phenol (1.0 eq)
- Sodium hydride (60% dispersion in mineral oil, 1.2 eg)
- 2-Methoxyethyl chloride (1.1 eq)
- Anhydrous Dimethylformamide (DMF)
- · Ethyl acetate
- Water
- Brine

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol.
- Add anhydrous DMF to dissolve the phenol (concentration approx. 0.5 M).
- Cool the solution to 0 °C using an ice bath.



- Carefully add sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
- Cool the reaction mixture back to 0 °C and add 2-methoxyethyl chloride dropwise.
- Allow the reaction to warm to room temperature and stir for 12 hours, or until TLC analysis
 indicates the consumption of the starting material.
- Carefully quench the reaction by the slow addition of water.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Protocol B: Using Potassium Carbonate (K2CO3)

Materials:

- Phenol (1.0 eq)
- Anhydrous potassium carbonate (1.5 eq)
- 2-Methoxyethyl chloride (1.1 eq)
- Dimethylformamide (DMF)
- Ethyl acetate
- Water
- Brine

Procedure:



- To a round-bottom flask, add phenol, anhydrous potassium carbonate, and DMF (concentration approx. 0.5 M).
- Add 2-methoxyethyl chloride to the suspension.
- Heat the reaction mixture to 70-80 °C and stir for 12-24 hours, or until TLC analysis indicates the completion of the reaction.
- Cool the reaction mixture to room temperature and filter to remove the inorganic solids.
- Pour the filtrate into water and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Mitsunobu Reaction: O-Alkylation of Phenols

This protocol describes a general procedure for the etherification of a phenol with 2-methoxyethanol.[2][3]

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Alcohol -> Betaine; PPh3 -> Betaine; DIAD -> Betaine; Betaine -> Alkoxyphosphonium; Phenol -> Alkoxyphosphonium [label="Deprotonation"]; Alkoxyphosphonium -> Product [label="SN2 Attack"]; Product -> Byproducts [style=invis];

{rank=same; Alcohol; PPh3; DIAD;} {rank=same; Betaine; Phenol;} }



Caption: Reductive Amination Workflow.

Materials:

- Aldehyde (1.0 eq)
- 2-Methoxyethylamine (1.2 eq)
- Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
- 1,2-Dichloroethane (DCE)
- Saturated aqueous sodium bicarbonate
- Brine

Procedure:

- To a round-bottom flask, add the aldehyde and 2-methoxyethylamine in DCE.
- Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
- Add sodium triacetoxyborohydride portion-wise.
- Stir the reaction at room temperature for 12 hours or until completion as monitored by TLC.
- Quench the reaction with saturated aqueous sodium bicarbonate.
- Separate the layers and extract the aqueous layer with DCE.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography.

Amide Bond Formation

This protocol describes the coupling of a carboxylic acid with 2-methoxyethylamine using HATU as a coupling agent.



Caption: Amide Bond Formation via HATU Coupling.

Materials:

- Carboxylic acid (1.0 eq)
- 2-Methoxyethylamine (1.1 eq)
- HATU (1.1 eq)
- N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate
- Brine

Procedure:

- In a round-bottom flask, dissolve the carboxylic acid in anhydrous DMF.
- Add HATU and DIPEA to the solution and stir for 5-10 minutes for pre-activation.
- Add 2-methoxyethylamine to the reaction mixture.
- Stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
- Upon completion, dilute the reaction mixture with ethyl acetate.
- Wash the organic phase with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography or recrystallization.

Conclusion



The introduction of a 2-methoxyethyl group is a valuable transformation in the synthesis of biologically active molecules. The choice of the synthetic method should be carefully considered based on the substrate and the desired outcome. The protocols provided in this document offer a starting point for researchers to incorporate this important structural motif into their molecules of interest. Optimization of the reaction conditions may be necessary to achieve the best results for a specific substrate.

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